Product packaging for (4-Bromo-2-chlorobenzyl)-diethylamine(Cat. No.:CAS No. 1414870-76-0)

(4-Bromo-2-chlorobenzyl)-diethylamine

Cat. No.: B1431474
CAS No.: 1414870-76-0
M. Wt: 276.6 g/mol
InChI Key: USGAUDXKLRQQTO-UHFFFAOYSA-N
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Description

Core Structure and Functional Groups

(4-Bromo-2-chlorobenzyl)-diethylamine is an aromatic amine derivative characterized by a benzyl group substituted with bromine and chlorine at the 4- and 2-positions, respectively, linked to an N,N-diethylamine moiety. Its IUPAC name is N-[(4-bromo-2-chlorophenyl)methyl]-N-ethylethanamine , with the molecular formula C₁₁H₁₅BrClN and a molecular weight of 276.6 g/mol .

Key structural features :

  • Aromatic ring : A benzene ring with halogen substituents at positions 2 (chlorine) and 4 (bromine), creating an ortho/para substitution pattern .
  • Benzyl group : A methylene (-CH₂-) bridge connecting the aromatic ring to the amine group.
  • Diethylamine moiety : A tertiary amine with two ethyl groups attached to the nitrogen atom, providing steric bulk and electron-donating inductive effects.

Table 1: Structural Parameters

Parameter Value Source
Molecular formula C₁₁H₁₅BrClN
Molecular weight 276.6 g/mol
Diethylamine substituent N,N-diethyl
Halogen positions Cl (2), Br (4)

Isomerism and Stereochemical Considerations

The compound does not exhibit constitutional isomerism due to its fixed substitution pattern. However, potential stereochemical considerations include:

  • Aromatic substituent orientation :

    • The bromine (para) and chlorine (ortho) substituents are rigidly positioned, precluding geometric isomerism.
    • No chiral centers are present in the benzyl or diethylamine groups.
  • Amine configuration :

    • The diethylamine group adopts a trigonal pyramidal geometry, but its symmetry (two identical ethyl groups) eliminates stereoisomerism.

Thus, the compound exists as a single stereoisomer with no enantiomers or diastereomers.

Electronic and Steric Effects of Halogen Substituents

The electronic and steric properties of bromine and chlorine significantly influence the compound’s reactivity:

Electronic Effects

Substituent Position Hammett σ Value (para/meta) Resonance/Inductive Impact
Bromine 4 (para) σₚ = +0.232, σₘ = +0.393 Strong EWG (inductive)
Chlorine 2 (ortho) σₚ = +0.227, σₘ = +0.373 Moderate EWG (inductive)

Key observations :

  • Electron-withdrawing effects : Both halogens deplete electron density on the aromatic ring via inductive withdrawal, enhancing susceptibility to nucleophilic aromatic substitution.
  • ortho/para-directing behavior : Bromine (para) and chlorine (ortho) direct incoming electrophiles to specific positions, though their electron-withdrawing nature may deactivating the ring.

Steric Effects

Substituent Steric Parameter (Charton V) Impact on Reactivity
Bromine Higher than chlorine Hinders approach to para position
Diethylamine Large V value Steric shielding of amine group

Mechanistic implications :

  • Bromine’s steric bulk : Limits access to the para position, favoring reactions at the meta or ortho sites.
  • Diethylamine’s steric hindrance : Reduces nucleophilic reactivity of the amine, favoring electrophilic interactions at the aromatic ring.

Comparative Substituent Effects

Property Bromine (para) Chlorine (ortho) Diethylamine
Electron density Depleted Depleted Donated
Reactivity focus Ring (para) Ring (ortho) Amino group
Steric influence Moderate Low High

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15BrClN B1431474 (4-Bromo-2-chlorobenzyl)-diethylamine CAS No. 1414870-76-0

Properties

IUPAC Name

N-[(4-bromo-2-chlorophenyl)methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrClN/c1-3-14(4-2)8-9-5-6-10(12)7-11(9)13/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGAUDXKLRQQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801232084
Record name Benzenemethanamine, 4-bromo-2-chloro-N,N-diethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID801232084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414870-76-0
Record name Benzenemethanamine, 4-bromo-2-chloro-N,N-diethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414870-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 4-bromo-2-chloro-N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The most established and straightforward preparation method for (4-Bromo-2-chlorobenzyl)-diethylamine involves the nucleophilic substitution of 4-bromo-2-chlorobenzyl chloride with diethylamine. This reaction exploits the benzyl chloride as an electrophile and diethylamine as the nucleophile to form the target amine.

Key reaction parameters:

  • Starting materials: 4-bromo-2-chlorobenzyl chloride and diethylamine
  • Base: Sodium hydroxide or potassium carbonate is typically used to neutralize the hydrochloric acid generated during the reaction.
  • Solvent: Organic solvents such as dichloromethane or toluene are commonly employed.
  • Temperature: The reaction is generally conducted at room temperature or slightly elevated temperatures to optimize yield and minimize side reactions.

This method yields this compound with high efficiency and purity, suitable for further chemical transformations or applications in biological research.

Reaction Mechanism and Considerations

The reaction proceeds via an SN2 nucleophilic substitution mechanism where the lone pair on the nitrogen atom of diethylamine attacks the electrophilic benzylic carbon bearing the chloride leaving group. The presence of electron-withdrawing halogens (bromine and chlorine) on the aromatic ring can influence the reactivity and regioselectivity by stabilizing the intermediate and transition states.

The base added serves two purposes:

  • Neutralizes the hydrogen chloride formed during substitution.
  • Maintains a basic environment to favor nucleophilic attack.

The choice of solvent is critical to solubilize both reactants and to control the reaction kinetics and temperature.

Purification and Yield Optimization

Post-reaction, the mixture typically contains the desired amine, unreacted starting materials, and salts formed from acid-base neutralization. Purification steps often include:

  • Extraction with suitable organic solvents.
  • Washing with water to remove inorganic salts.
  • Drying over anhydrous agents.
  • Distillation or recrystallization to isolate pure this compound.

Yield optimization depends on controlling reaction time, temperature, and stoichiometry of reagents.

Data Summary Table of Preparation Method

Parameter Details
Starting Material 4-Bromo-2-chlorobenzyl chloride
Nucleophile Diethylamine
Base Sodium hydroxide or potassium carbonate
Solvent Dichloromethane or toluene
Temperature Room temperature to slightly elevated (20–60 °C)
Reaction Time Several hours (variable depending on scale)
Mechanism SN2 nucleophilic substitution
Purification Extraction, washing, drying, distillation/recrystallization
Typical Yield High (>80%, depending on conditions)

Related Synthetic Context and Intermediate Preparation

While the direct preparation of this compound focuses on substitution of benzyl chloride, the precursor 4-bromo-2-chlorobenzyl chloride itself is typically synthesized from 4-bromo-2-chlorotoluene or 4-bromo-2-chlorobenzyl alcohol via chlorination reactions. Bromination and chlorination of phenol derivatives to prepare halogenated benzyl intermediates are well-documented, often using bromine in organic solvents with catalysts or amine salts to control regioselectivity and minimize byproducts.

For example, bromination of 2-chlorophenol in the presence of triethylamine hydrochloride yields 4-bromo-2-chlorophenol with high purity and minimal formation of undesired isomers, which can be further converted to benzyl chloride derivatives for amination.

Research Findings and Industrial Relevance

  • The reaction conditions for the amination are mild and scalable, making this method suitable for industrial synthesis.
  • The presence of halogens on the aromatic ring allows for further functionalization or biological activity modulation.
  • Interaction of the amine product with cytochrome P450 enzymes (CYP2C19, CYP2B6, CYP3A4) has been studied, indicating its relevance in drug metabolism research.
  • The method avoids harsh conditions and excessive waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-chlorobenzyl)-diethylamine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the benzyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Substituted benzyl derivatives depending on the nucleophile used.

    Oxidation: Benzyl aldehyde or benzoic acid derivatives.

    Reduction: Dehalogenated benzyl derivatives or methyl-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-2-chlorobenzyl)-diethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals, agrochemicals, and specialty chemicals.

Biology

In biological research, this compound can be used to study the effects of halogenated benzylamines on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential as a lead compound for drug development.

Industry

In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (4-Bromo-2-chlorobenzyl)-diethylamine involves its interaction with specific molecular targets in biological systems. The diethylamine group can interact with receptors or enzymes, while the halogenated benzyl group can modulate the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (4-Bromo-2-chlorobenzyl)-diethylamine , we compare it structurally and functionally with analogous halogenated benzylamines and related amines (Table 1).

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₁₁H₁₄BrClN 280.59 4-Br, 2-Cl, diethylamine High lipophilicity; potential CNS activity
(4-Bromo-2-fluoro-benzyl)-methyl-amine C₈H₈BrFN 218.06 4-Br, 2-F, methylamine Intermediate in agrochemical synthesis
1-(4-Bromo-2-chlorobenzyl)piperidin-4-ol C₁₂H₁₄BrClNO 320.60 4-Br, 2-Cl, piperidin-4-ol Pharmacological scaffold (e.g., receptor modulation)
4-Bromo-2-methylaniline C₇H₈BrN 186.05 4-Br, 2-CH₃, aniline Dye and polymer precursor

Key Comparisons:

Substituent Effects on Reactivity

  • The 4-bromo-2-chloro substitution pattern in the target compound enhances electrophilicity compared to 4-bromo-2-fluoro derivatives (e.g., in (4-Bromo-2-fluoro-benzyl)-methyl-amine ), as chlorine is a stronger electron-withdrawing group than fluorine. This increases susceptibility to nucleophilic aromatic substitution .
  • Diethylamine vs. piperidine : The tertiary amine in the target compound offers greater steric hindrance and lower basicity compared to the secondary amine in 1-(4-Bromo-2-chlorobenzyl)piperidin-4-ol , affecting its interaction with biological targets .

Physicochemical Properties

  • Lipophilicity : The diethylamine group in the target compound increases lipophilicity (logP ~3.5) compared to methylamine derivatives (logP ~2.1), enhancing membrane permeability .
  • Solubility : Diethylamine derivatives are generally soluble in polar aprotic solvents (e.g., DCM, DMF) but poorly soluble in water, unlike primary amines like 4-bromo-2-methylaniline , which form stable hydrochloride salts .

Applications Pharmacology: Piperidine derivatives (e.g., 1-(4-Bromo-2-chlorobenzyl)piperidin-4-ol) are explored for CNS activity, while diethylamine derivatives may serve as intermediates in pesticide synthesis, similar to diethylamine’s role in producing N,N-diethylethanolamine . Material Science: Halogenated anilines like 4-bromo-2-methylaniline are precursors for dyes and conductive polymers, whereas the target compound’s applications remain underexplored .

Biological Activity

(4-Bromo-2-chlorobenzyl)-diethylamine is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C12H14BrClN
  • Molecular Weight : Approximately 288.59 g/mol
  • Functional Groups : The presence of bromine and chlorine atoms at the 4th and 2nd positions on the benzene ring, along with a diethylamine group, contributes to its unique reactivity and potential biological activity .

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have been tested against various bacterial strains (both Gram-positive and Gram-negative) and fungi. The evaluation often employs methods like the turbidimetric method to assess in vitro antimicrobial efficacy .

Anticancer Potential

A notable area of investigation is the anticancer activity of this compound. Similar compounds have shown promising results in inhibiting the growth of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B (SRB) assay is commonly used to measure cytotoxicity, revealing that certain derivatives can induce apoptosis in cancer cells .

The mechanism of action for this compound likely involves its interaction with specific molecular targets within biological systems. The halogen substituents may enhance binding affinity to receptors or enzymes, influencing cellular pathways and processes . The presence of electron-donating or withdrawing groups can significantly affect its biological potency .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to other related compounds:

Compound NameStructural FeaturesNotable Biological Activity
4-Bromo-2-fluorobenzyl-dimethylamineFluorine substitution at 2-positionDifferent reactivity profile
4-Chloro-2-bromobenzyl-diethylamineChlorine instead of bromine at 4-positionVarying biological activity profiles
4-Bromo-N,N-diethylbenzamideAmide functional groupPotentially higher stability

These comparisons illustrate how variations in substituents can lead to different biological activities and applications .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives with similar structures exhibited significant antimicrobial effects against a range of pathogens, suggesting potential applications in agricultural chemicals as pesticides or herbicides .
  • Anticancer Efficacy : Research has shown that certain analogs can effectively inhibit cell proliferation in cancer lines such as MCF7 and MDA-MB-231. These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50% .
  • Mechanistic Insights : Investigations into the binding interactions reveal that halogenated compounds can engage in diverse chemical reactions, influencing their pharmacodynamics and pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for (4-Bromo-2-chlorobenzyl)-diethylamine?

  • Methodology : Start with 4-bromo-2-chlorobenzyl chloride as the precursor. Perform nucleophilic substitution with diethylamine under basic conditions (e.g., NaOH/K₂CO₃) in solvents like dichloromethane or toluene. Monitor reaction progress via TLC and purify using column chromatography .
  • Key Considerations : Optimize molar ratios (e.g., excess diethylamine to drive substitution) and reaction time (typically 12-24 hrs). Use inert atmospheres to prevent oxidation of the amine .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical Workflow :

NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify benzyl proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and diethylamine signals (δ 1.0–1.2 ppm for CH₃, δ 2.5–3.0 ppm for N-CH₂) .

Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 290–300 range) and fragmentation patterns .

Elemental Analysis : Validate C, H, N, and halogen content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Troubleshooting Approach :

  • Contradiction Example : Aromatic protons appearing as doublets instead of triplets.
  • Resolution : Check for impurities via HPLC or repeat recrystallization. Consider steric effects from the chloro and bromo substituents altering ring current shielding .
    • Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign coupling interactions or X-ray crystallography for absolute configuration confirmation .

Q. What experimental designs optimize reaction yields in large-scale synthesis?

  • Case Study : A 33% yield reported for a structurally similar brominated amine highlights challenges in scaling .
  • Optimization Strategies :

  • Solvent Selection : Replace dichloromethane with THF to enhance amine solubility.
  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution .
  • Temperature Control : Gradual heating (40–60°C) reduces side reactions like Hofmann elimination .

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

  • Comparative Analysis :

Analog Substituent Modifications Impact on Bioactivity
N,N-Dimethyl-4-bromobenzylamineMethylation of amineIncreased lipophilicity enhances CNS penetration
4-Bromo-2-methylbenzylamineMethyl vs. chloro substituentAlters binding affinity to serotonin receptors
  • Methodological Insight : Use in vitro assays (e.g., receptor binding or enzyme inhibition) to correlate substituent effects with pharmacological profiles .

Q. What are the challenges in assessing this compound’s pharmacokinetics (e.g., metabolic stability)?

  • Approach :

In Vitro Metabolism : Incubate with liver microsomes to identify cytochrome P450-mediated degradation.

LC-MS/MS Analysis : Quantify metabolites like dealkylated or hydroxylated derivatives .

  • Key Finding : Diethylamine groups may reduce metabolic stability compared to bulkier amines (e.g., piperazine derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Bromo-2-chlorobenzyl)-diethylamine
Reactant of Route 2
Reactant of Route 2
(4-Bromo-2-chlorobenzyl)-diethylamine

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